molecular formula C9H18N2O2 B125337 (R)-(+)-1-Boc-3-aminopyrrolidine CAS No. 147081-49-0

(R)-(+)-1-Boc-3-aminopyrrolidine

Cat. No. B125337
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-SSDOTTSWSA-N
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Description

“(R)-(+)-1-Boc-3-aminopyrrolidine” is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and complex organic molecules. The presence of the Boc (tert-butoxycarbonyl) group makes it a protected form of an amine, which is a common strategy in peptide synthesis to prevent unwanted reactions at the amine site during subsequent chemical transformations .

Synthesis Analysis

The synthesis of related 3-aminopyrrolidine derivatives has been explored through different methods. For instance, a novel rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles has been developed to synthesize polysubstituted 3-aminopyrrole derivatives . Another approach involves the boron trifluoride-mediated rearrangement of 2-aminomethylazetidines to produce enantiopure 3-aminopyrrolidines, which has been demonstrated to be quite general and effective . Additionally, the synthesis of nonproteinogenic amino acids, including cyclic amino acids like pyrrolidine derivatives, can be achieved from enantiomerically pure glycine derivatives such as Boc-BMI .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and varies depending on the substitution pattern. For example, the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine has been determined by X-ray structure analysis, revealing that the pyrrolidine ring can exhibit disorder in the crystal lattice and that the molecules are held together by hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement and potential reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of 3-aminopyrrolidine derivatives can be influenced by the presence of different substituents. For example, P(III)-phosphorylated 2-aminopyrrolines show different structures and reactivity depending on the nature of the substituent at the exocyclic N atom . This highlights the importance of the substituents in determining the chemical behavior of aminopyrrolidine derivatives in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-(+)-1-Boc-3-aminopyrrolidine” and related compounds are influenced by their molecular structure. For instance, the presence of a Boc group can increase the steric bulk and influence the solubility and reactivity of the compound . The optical purity and overall yield of such compounds are also critical parameters, as demonstrated by the efficient synthesis of (R)-2-methylpyrrolidine, which achieves high optical purity and yield from readily available starting materials .

Scientific Research Applications

Resolution in Pharmaceutical Intermediates

(R)-(+)-1-Boc-3-aminopyrrolidine, as a key intermediate in pharmaceuticals, is used for the resolution of 3-aminopyrrolidine via diastereomeric salt formation, optimizing for industrial-scale production. This process ensures enantiopure (R)-(+)-1-Boc-3-aminopyrrolidine, crucial for creating specific pharmaceutical agents (Sakurai, Yuzawa, & Sakai, 2008).

Enhancing Kinetic Resolution in Enzyme Catalysis

The compound is significant in enhancing the rate and enantioselectivity of ω-transaminase-catalyzed kinetic resolutions. Its protected form, 1-N-Boc-3-aminopyrrolidine, shows a significantly increased reaction rate and enantioselectivity compared to unprotected substrates, proving its importance in enzymatic processes (Höhne, Robins, & Bornscheuer, 2008).

Synthesis of Antibacterial Agents

This compound is used in the asymmetric synthesis of enantiomers of certain antibacterial agents. For example, it has been employed in the development of potent members of the quinolonecarboxylic acid class, which are significant in clinical evaluations (Rosen et al., 1988).

Development of New Synthetic Methods

The compound serves as a foundational element in developing new synthetic methods for enantiopure 3-aminopyrrolidines. These methods are essential for producing specific rearranged products in good yield, crucial for various synthetic applications (Vargas-Sanchez et al., 2005).

Neuroprotective Drug Development

In neuropharmacology, derivatives of this compound are used as selective agonists of metabotropic glutamate receptors. These agonists have shown potential as neuroprotective drugs, indicating the compound's relevance in developing treatments for neurological conditions (Battaglia et al., 1998).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.


Future Directions

This involves predicting or proposing future research directions. This could be based on the current state of research on the compound and could involve proposing new synthetic methods, new applications, or new experiments to gain a deeper understanding of the compound.


For a specific compound like “®-(+)-1-Boc-3-aminopyrrolidine”, you would need to look up these details in chemical databases, research articles, and textbooks. Please note that not all compounds will have information available on all these aspects, especially if the compound is not widely studied. If you have access to a university library, they often have subscriptions to databases like SciFinder or Reaxys which are excellent resources for this kind of information. You can also look in open-access databases like PubChem, ChemSpider, and the Protein Data Bank. For peer-reviewed articles, databases like PubMed, Web of Science, and Google Scholar are valuable resources.


properties

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933026
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Boc-3-aminopyrrolidine

CAS RN

147081-49-0
Record name (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Ji, SL Delker, H Li, P Martásek… - Journal of medicinal …, 2010 - ACS Publications
Neuronal nitric oxide synthase (nNOS) represents an important therapeutic target for the prevention of brain injury and the treatment of various neurodegenerative disorders. A series of …
Number of citations: 63 pubs.acs.org
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
Anthraquinones and their analogues, in particular heteroarene-fused anthracendiones, are prospective scaffolds for new compounds with improved antitumor characteristics. We herein …
Number of citations: 69 www.sciencedirect.com
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
Selective inhibition of the localized excess production of NO by neuronal nitric oxide synthase (nNOS) has been targeted as a potential means of treating various neurological disorders. …
Number of citations: 31 www.sciencedirect.com
AE Shchekotikhin, VA Glazunova… - European journal of …, 2014 - Elsevier
A series of new 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones 6–13 bearing the cyclic diamine in the position 3 of the indole ring was synthesized. The majority of new …
Number of citations: 41 www.sciencedirect.com
K Grychowska, G Satała, T Kos, A Partyka… - ACS Chemical …, 2016 - ACS Publications
Modulators of the serotonin 5-HT 6 receptor (5-HT 6 R) offer a promising strategy for the treatment of the cognitive deficits that are associated with dementia and Alzheimer’s disease. …
Number of citations: 67 pubs.acs.org
AS Tikhomirov, CY Lin, YL Volodina… - European Journal of …, 2018 - Elsevier
Chemical modifications of the anthraquinone scaffold are aimed at optimization of this exceptionally productive class of antitumor drugs. In particular, our previously reported anthra[2,3-…
Number of citations: 33 www.sciencedirect.com
L Mwangi - 2017 - digitalcommons.tamuc.edu
… formed (confirmed by tlc), 56.8mg of each R-1-Boc-3-aminopyrrolidine or S-1-Boc-3aminopyrrolidine was added and allowed to stir until the reaction ran to completion as determined by …
Number of citations: 0 digitalcommons.tamuc.edu
M Xin, W Duan, Y Feng, YY Hei, H Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
In this study, a novel series of 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives were designed and evaluated as potent PI3Kδ inhibitors. The preliminary SAR was …
Number of citations: 21 www.sciencedirect.com
AS Tikhomirov, VA Litvinova, DV Andreeva… - European Journal of …, 2020 - Elsevier
Heteroarene-fused anthraquinone derivatives represent a class of perspective anticancer drug candidates capable of targeting multiple vital processes including drug resistance. …
Number of citations: 25 www.sciencedirect.com
AS Tikhomirov, VB Tsvetkov, YL Volodina… - Bioorganic …, 2022 - Elsevier
Chemical modifications of anthraquiones are aimed at novel derivatives with improved antitumor properties. Emergence of multidrug resistance (MDR) due to overexpression of …
Number of citations: 2 www.sciencedirect.com

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